2,7-Dibromo-9H-thioxanthene-9-one

Vue d'ensemble

Description

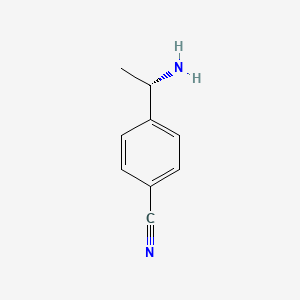

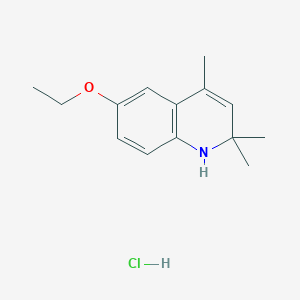

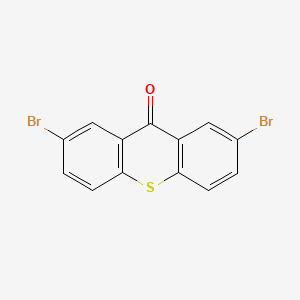

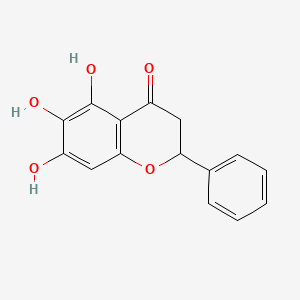

2,7-Dibromo-9H-thioxanthene-9-one is a brominated derivative of thioxanthene-9-one, a compound that belongs to the family of thioxanthenes. Thioxanthenes are tricyclic compounds that contain sulfur atoms within their ring structures. The presence of bromine atoms at the 2 and 7 positions of the thioxanthene-9-one core suggests that this compound could have unique chemical properties and reactivity compared to its non-brominated counterparts.

Synthesis Analysis

The synthesis of halogenated thioxanthen-9-ones, such as 1,5- and 1,7-dichloro-9H-thioxanthen-9-ones, has been described in the literature. These compounds are typically prepared through cyclization reactions involving halogenated benzoic acids and halogenated benzenethiols, followed by condensation reactions with chlorobenzene in the presence of sulfuric acid . Although the specific synthesis of 2,7-dibromo-9H-thioxanthene-9-one is not detailed in the provided papers, similar synthetic strategies could potentially be employed, substituting the appropriate brominated starting materials.

Molecular Structure Analysis

The molecular structure of 2,7-dibromo-9H-thioxanthene-9-one would be expected to feature a tricyclic core with a ketone functional group at the 9-position and bromine atoms substituted at the 2 and 7 positions. The presence of these bromine atoms could influence the electronic distribution within the molecule, potentially affecting its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

While the provided papers do not specifically discuss the chemical reactions of 2,7-dibromo-9H-thioxanthene-9-one, they do provide insights into the reactivity of related compounds. For instance, 1,4-dihydroxythioxanthen-9-one undergoes a skeletal transformation when treated with iodic acid, leading to the formation of a compound with a 2-(5-oxofuran-2-ylidene)-1-benzothienyl-3-one core . This suggests that thioxanthene-9-one derivatives can participate in complex chemical transformations, which could also be true for the brominated derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-dibromo-9H-thioxanthene-9-one can be inferred to some extent from the properties of related compounds. Thioxanthenes generally exhibit solid-state properties and have distinct melting points. The introduction of bromine atoms is likely to increase the molecular weight and could influence the melting point, solubility, and stability of the compound. The ketone functional group contributes to the compound's ability to form hydrogen bonds and engage in various chemical reactions, such as nucleophilic addition or condensation.

Applications De Recherche Scientifique

Heterocyclic Scaffold in Medicinal Compounds

9H-Thioxanthen-9-ones, including derivatives like 2,7-Dibromo-9H-thioxanthene-9-one, are significant in medicinal chemistry. They serve as a common heterocyclic scaffold in biologically active and medicinally important compounds (Javaheri et al., 2016).

Sterically Overcrowded Ethylenes

The compound is part of the study in synthesizing and resolving sterically overcrowded ethylenes, which are important in developing thermally stable, optically active structures (Feringa et al., 1992).

Photophysical Properties in Solvents

Research has explored the spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one) in various solvents. This study aids in understanding the deactivation processes and interactions of thioxanthone in different chemical environments (Krystkowiak et al., 2006).

Visible Photoinitiators for Radical Polymerization

Thioxanthone derivatives are being developed as visible photoinitiators in radical polymerization, crucial in material science and industrial applications. This research provides insights into the photophysical mechanisms and efficiencies of these photoinitiators (Wu et al., 2014).

Antitumor Agents

Some 9H-thioxanthen-9-one derivatives, closely related to 2,7-Dibromo-9H-thioxanthene-9-one, have shown potential as antitumor agents. Their effectiveness against certain types of leukemia in mice highlights their medicinal relevance (Omar, 1997).

Molecular Structure and Vibrational Analysis

Studies on 9H-thioxanthen-9-one derivatives involve investigating their molecular structure and vibrational properties using various spectroscopic methods. This research aids in understanding the compound's chemical behavior at the molecular level (Mary et al., 2014).

Photosensitizers with Special Properties

Thioxanthone derivatives, including 2,7-Dibromo-9H-thioxanthene-9-one, are used to create photosensitizers with unique properties like water solubility and bathochromic shifts of absorption wavelengths. This application is significant in photochemistry and photophysics (Fischer, 1991).

Safety And Hazards

The safety data sheet (SDS) for 2,7-Dibromo-9H-thioxanthene-9-one indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and calling a poison center or doctor if you feel unwell .

Orientations Futures

Propriétés

IUPAC Name |

2,7-dibromothioxanthen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Br2OS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGPGZSVGPGCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Br2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dibromo-9H-thioxanthen-9-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)